molecular formula C13H10N4O2 B599726 2-(4-Methoxyphenyl)pteridin-4(1H)-one CAS No. 155513-89-6

2-(4-Methoxyphenyl)pteridin-4(1H)-one

Cat. No.: B599726
CAS No.: 155513-89-6
M. Wt: 254.249
InChI Key: MYCINSYNEKOKDI-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)pteridin-4(1H)-one is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound belongs to the pteridine family, which is known for its diverse biological activities and roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)pteridin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxyaniline with a pteridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)pteridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)pteridin-4(1H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)pteridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-N,4-N-diethyl-6-(4-methoxyphenyl)pteridine-2,4-diamine
  • 2-(4-Ethylpiperazinyl)pteridin-4-ylamine
  • (4-Methoxyphenyl)[2-(4-methylpiperazinyl)pteridin-4-yl]amine

Uniqueness

2-(4-Methoxyphenyl)pteridin-4(1H)-one is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(4-methoxyphenyl)-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2/c1-19-9-4-2-8(3-5-9)11-16-12-10(13(18)17-11)14-6-7-15-12/h2-7H,1H3,(H,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYCINSYNEKOKDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704573
Record name 2-(4-Methoxyphenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155513-89-6
Record name 2-(4-Methoxyphenyl)pteridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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